

# 2-Chloro-5-methylphenyl isocyanate molecular structure and formula

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## Compound of Interest

Compound Name: *2-Chloro-5-methylphenyl isocyanate*

Cat. No.: *B1352201*

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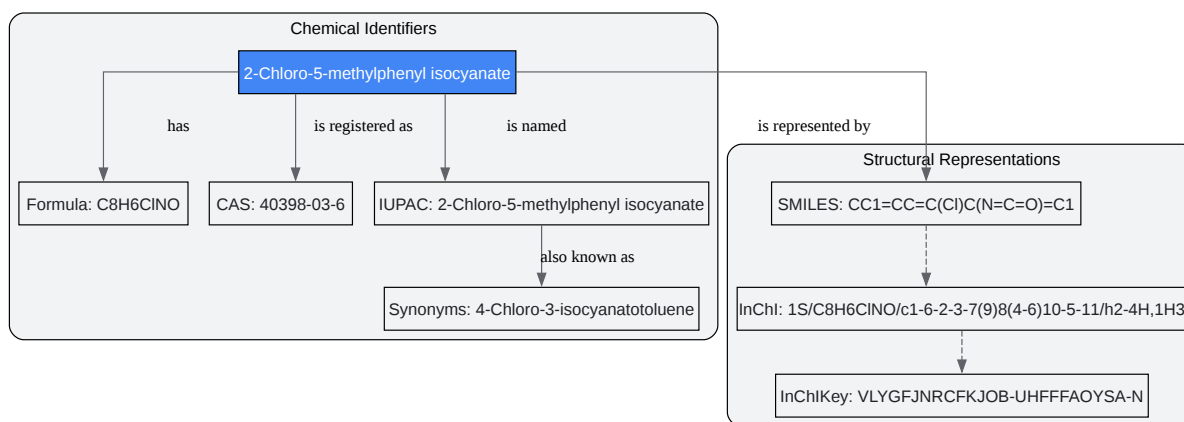
## An In-depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **2-Chloro-5-methylphenyl isocyanate**, a key intermediate for researchers, scientists, and professionals in drug development and materials science.

## Molecular Structure and Chemical Identifiers

**2-Chloro-5-methylphenyl isocyanate** is an aromatic isocyanate compound. The structure consists of a benzene ring substituted with a chloro group, a methyl group, and an isocyanate functional group. The relative positions of these substituents are crucial to its reactivity and properties. The isocyanate group is located at position 1, the chloro group at position 2, and the methyl group at position 5.

The key chemical identifiers for this compound are summarized below.



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**Figure 1.** Logical relationship between chemical identifiers for the compound.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value	Reference
IUPAC Name	2-Chloro-5-methylphenyl isocyanate	
Synonyms	4-Chloro-3-isocyanatotoluene, 1-chloro-2-isocyanato-4-methylbenzene	
CAS Number	40398-03-6	
Molecular Formula	C8H6ClNO	
SMILES	<chem>CC1=CC=C(Cl)C(N=C=O)=C1</chem>	
InChI	InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3	
InChIKey	VLYGFJNRCFKJOB-UHFFFAOYSA-N	

## Physicochemical Properties

The physical and chemical properties of **2-Chloro-5-methylphenyl isocyanate** are essential for handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

Property	Value	Notes	Reference
Molecular Weight	167.59 g/mol	[1]	
Appearance	Liquid		
Melting Point	39-42 °C	(lit.)	
Boiling Point	231.5 ± 20.0 °C	at 760 Torr (Calculated)	[1]
Density	1.17 ± 0.1 g/cm <sup>3</sup>	at 20 °C (Calculated)	[1]
Solubility	Very slightly soluble (0.3 g/L)	in water at 25 °C (Calculated)	[1]
Storage	2-8°C, Inert atmosphere		

## Synthesis and Experimental Protocols

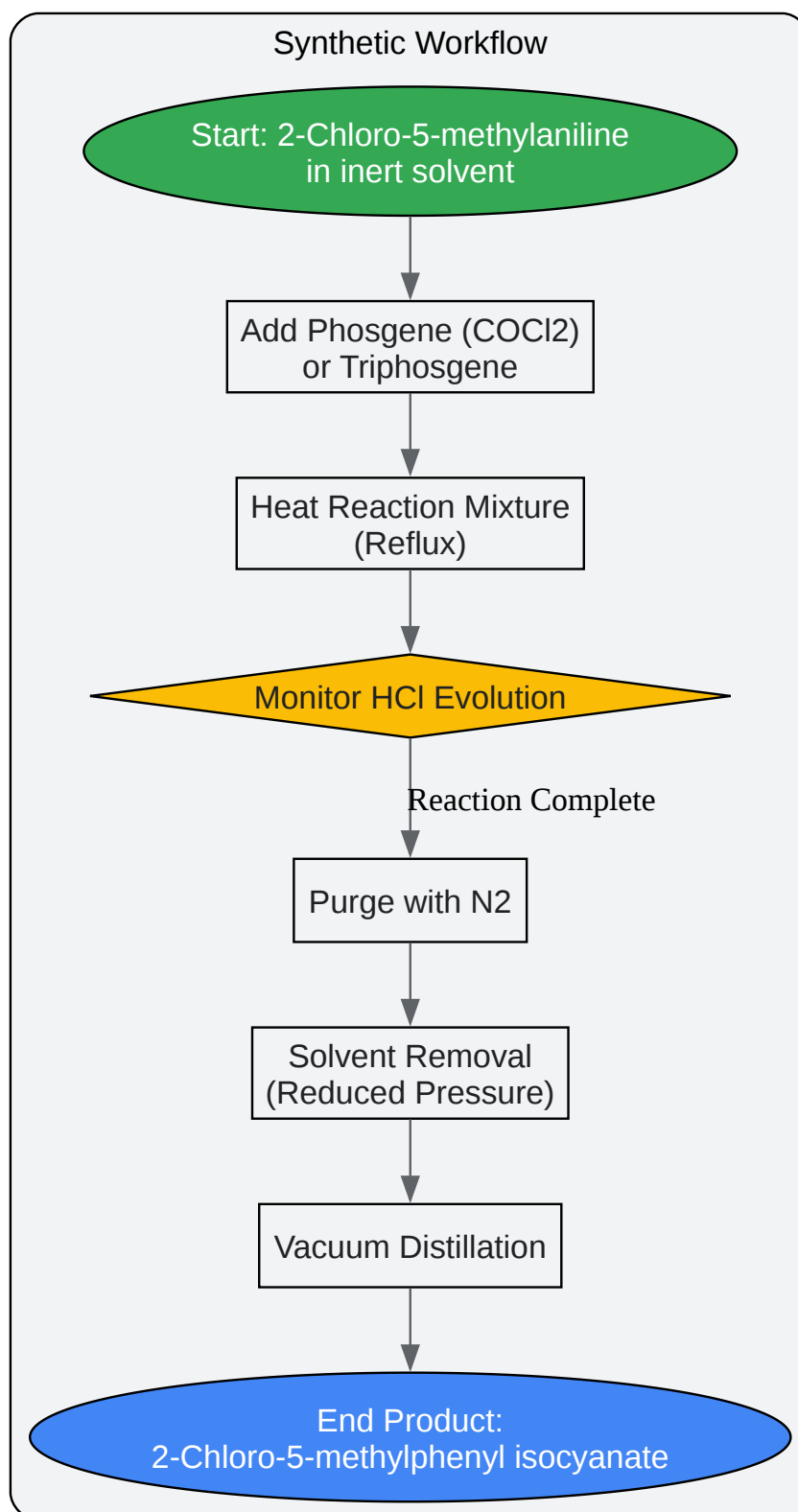
Aryl isocyanates are commonly synthesized from the corresponding aniline derivative. A prevalent laboratory and industrial method is the reaction of the primary amine with phosgene (COCl<sub>2</sub>) or a phosgene equivalent like triphosgene.

### General Synthesis Protocol: Phosgenation of 2-Chloro-5-methylaniline

This is a representative protocol. Handling of phosgene or its equivalents requires extreme caution and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

- **Reaction Setup:** A solution of 2-chloro-5-methylaniline is prepared in an inert, high-boiling point solvent (e.g., chlorobenzene or toluene) within a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube.
- **Phosgenation:** Phosgene gas is bubbled through the solution, or a solution of triphosgene in the same solvent is added dropwise. The reaction is typically performed at an elevated temperature.

- **Reaction Progression:** The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride (HCl) to yield the isocyanate. The reaction can be monitored by the cessation of HCl evolution.
- **Work-up and Purification:** Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl. The solvent is then removed under reduced pressure. The crude **2-Chloro-5-methylphenyl isocyanate** is purified by vacuum distillation.



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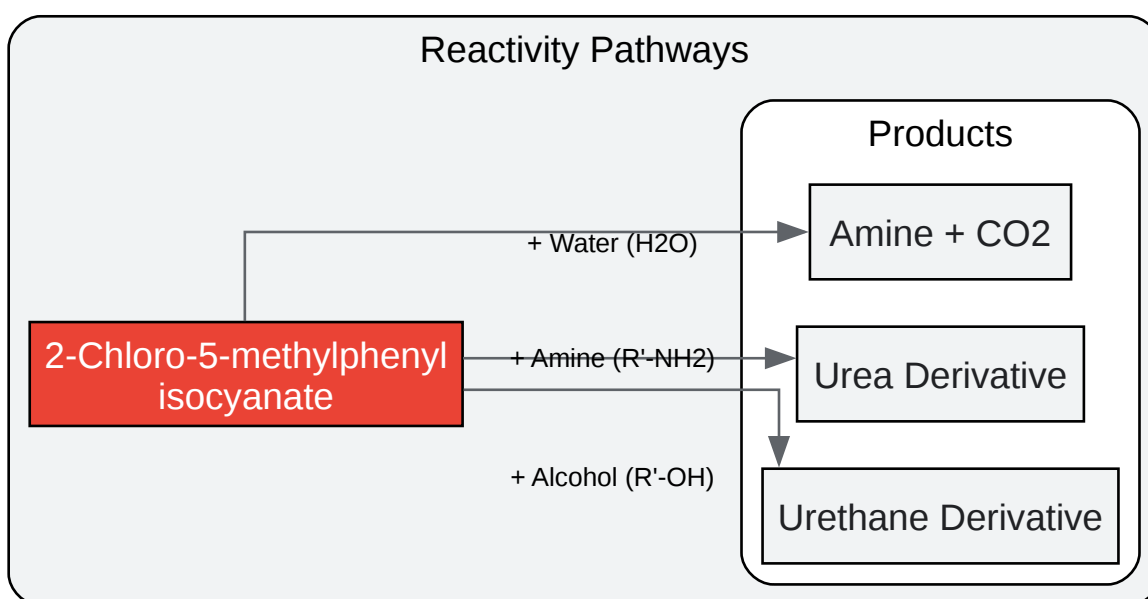
**Figure 2.** General experimental workflow for the synthesis of the title compound.

## Chemical Reactivity and Applications

The isocyanate ( $-N=C=O$ ) functional group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in the synthesis of a wide range of derivatives.

- **Reaction with Alcohols:** Forms urethane (carbamate) linkages. This is the foundational reaction for polyurethane synthesis.
- **Reaction with Amines:** Forms urea derivatives. This is widely used in drug development to synthesize bioactive molecules.
- **Reaction with Water:** Leads to the formation of an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine (2-chloro-5-methylaniline) and carbon dioxide.

These reactions make **2-Chloro-5-methylphenyl isocyanate** a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. For instance, a structurally related compound, 5-chloro-2-methylphenyl isocyanate, is utilized in synthesizing N,N'-disubstituted ureas and thioureas, as well as chiral stationary phases for chromatography.



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**Figure 3.** Key reactivity pathways of the isocyanate functional group.

## Spectroscopic Data

Structural elucidation of **2-Chloro-5-methylphenyl isocyanate** and its derivatives relies on standard spectroscopic techniques.

Table 3: Expected Spectroscopic Features

Technique	Feature	Expected Signal
FT-IR	N=C=O stretch	Strong, sharp absorption band around 2250-2275 cm <sup>-1</sup>
<sup>1</sup> H NMR	Aromatic Protons	Signals in the aromatic region (~7.0-7.5 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
Methyl Protons	A singlet for the -CH <sub>3</sub> group, typically around 2.3-2.5 ppm.	
<sup>13</sup> C NMR	Isocyanate Carbon	Signal for the -N=C=O carbon, typically in the range of 120-130 ppm.
Aromatic Carbons	Six distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, methyl, and isocyanate substituents.	
Methyl Carbon	A signal for the -CH <sub>3</sub> carbon, typically around 20-25 ppm.	

## Safety and Handling

**2-Chloro-5-methylphenyl isocyanate** is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab



coat. All manipulations should be carried out in a chemical fume hood.

Table 4: Hazard Identification

Hazard Classification	Description	Reference
Respiratory Sensitization	May cause allergy or asthma symptoms or breathing difficulties if inhaled.	[1]
Skin Irritation	Causes skin irritation.	[1]
Eye Irritation	Causes serious eye irritation.	[1]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

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## References

- 1. 5-Chloro-2-methylphenyl isocyanate 98 40411-27-6 [sigmaaldrich.com]
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